Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3S/c1-16-12(15)11-4-7(6-17-11)9-3-2-8(14)5-10(9)13/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOTZMYMVCFHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=C(C=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684406 | |
| Record name | Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-48-0 | |
| Record name | Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Methyl 4-Bromothiophene-2-carboxylate
The thiophene core is functionalized via bromination. Methyl thiophene-2-carboxylate undergoes regioselective bromination at position 4 using $$ N $$-bromosuccinimide (NBS) in $$ \text{CCl}_4 $$ under radical initiation.
| Condition | Details | Yield | Reference |
|---|---|---|---|
| Brominating agent | NBS (1.1 equiv) | 78% | |
| Solvent | $$ \text{CCl}_4 $$ | ||
| Catalyst | Benzoyl peroxide (0.1 equiv) | ||
| Reaction time | 6 hours, reflux |
Mechanistic Insight : The electron-withdrawing ester group directs bromination to position 4 via resonance stabilization of the intermediate radical.
Synthesis of 2-Fluoro-4-Hydroxyphenylboronic Acid
2-Fluoro-4-hydroxybenzaldehyde (prepared via Grignard exchange) is converted to the boronic acid via Miyaura borylation:
- Protection : The phenolic -OH is protected as a methoxymethyl (MOM) ether using $$ \text{CH}3\text{OCH}2\text{Cl} $$ and $$ \text{K}2\text{CO}3 $$ in DMF.
- Borylation : The protected bromide reacts with bis(pinacolato)diboron ($$ \text{B}2\text{pin}2 $$) using $$ \text{Pd(dppf)Cl}_2 $$ in dioxane.
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Protection | $$ \text{K}2\text{CO}3 $$, DMF, 60°C | 92% | |
| Miyaura borylation | $$ \text{Pd(dppf)Cl}2 $$, $$ \text{B}2\text{pin}_2 $$, dioxane | 85% |
Coupling Reaction and Conditions
Suzuki-Miyaura coupling between methyl 4-bromothiophene-2-carboxylate and the boronic ester is conducted under palladium catalysis:
Advantages : High regioselectivity, compatibility with sensitive functional groups.
Limitations : Requires protection/deprotection steps, moderate yields in boronic acid synthesis.
Method 2: Friedel-Crafts Alkylation
Reaction Overview
Friedel-Crafts alkylation introduces the aryl group via electrophilic substitution. Methyl thiophene-2-carboxylate reacts with 2-fluoro-4-hydroxybenzyl chloride in the presence of $$ \text{AlCl}_3 $$.
| Condition | Details | Yield | Reference |
|---|---|---|---|
| Electrophile | 2-Fluoro-4-hydroxybenzyl chloride | 45% | |
| Catalyst | $$ \text{AlCl}_3 $$ (1.2 equiv) | ||
| Solvent | $$ \text{CH}2\text{Cl}2 $$ | ||
| Reaction time | 4 hours, 0°C to rt |
Mechanistic Insight : $$ \text{AlCl}_3 $$ generates a carbocation intermediate, which attacks the electron-rich C4 position of thiophene.
Drawbacks : Poor regioselectivity (competing C5 substitution), low yield due to steric hindrance.
Method 3: Direct C–H Arylation
Palladium-Catalyzed Arylation
Direct C–H functionalization avoids pre-halogenation. Methyl thiophene-2-carboxylate reacts with 2-fluoro-4-iodophenol using $$ \text{Pd(OAc)}2 $$/$$ \text{PCy}3 $$ in DMA.
| Parameter | Details | Yield | Reference |
|---|---|---|---|
| Catalyst | $$ \text{Pd(OAc)}_2 $$ (5 mol%) | 68% | |
| Ligand | $$ \text{PCy}_3 $$ (10 mol%) | ||
| Solvent | DMA | ||
| Temperature | 120°C, 24 hours |
Advantages : Atom-economical, fewer steps.
Challenges : Requires high temperatures, limited substrate scope.
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | 72% | High | High | Moderate |
| Friedel-Crafts | 45% | Low | Low | Low |
| Direct C–H Arylation | 68% | Moderate | Moderate | High |
Optimal Route : Suzuki-Miyaura coupling offers the best balance of yield and selectivity, despite requiring protective group chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares the target compound with structurally similar thiophene derivatives, highlighting key differences in substituents, molecular properties, and synthesis:
Key Observations:
Benzo[b]thiophene derivatives (e.g., ) exhibit increased rigidity and π-conjugation due to fused aromatic rings, which may influence binding to biological targets compared to the simpler thiophene core.
Synthesis Pathways: The synthesis of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate involves diazotization and sulfonation, suggesting that similar steps could be adapted for the target compound with modifications to introduce the hydroxyphenyl group. Brominated analogs like 4c are synthesized via nucleophilic substitution, highlighting the versatility of halogenated intermediates in further functionalization.
Physical Properties :
- The hydroxyl group in the target compound likely improves solubility in polar solvents (e.g., water or DMSO) compared to the methoxy group in 4c or the phenyl group in . However, the fluorine atom may counterbalance this by increasing lipophilicity.
- The melting point of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate (107–108°C) reflects its crystalline stability due to intermolecular hydrogen bonding, a property the target compound may share.
Potential Applications: Fluorinated thiophenes are often explored in drug discovery due to their metabolic stability and bioavailability. The target compound’s fluorine and hydroxyl groups could make it a candidate for kinase inhibition or antimicrobial studies. Brominated derivatives like 4c are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s hydroxyl group may favor electrophilic substitution or chelation-based applications.
Biological Activity
Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a thiophene ring and a fluorinated phenolic substituent, which contribute to its potential applications in various fields, including pharmaceuticals and materials science.
- Molecular Formula : CHFOS
- Molecular Weight : Approximately 252.26 g/mol
- Structural Features : The presence of both a fluorine atom and a hydroxyl group enhances its reactivity and biological activity compared to similar compounds.
Biological Activities
Research indicates that this compound exhibits several biological activities, which include:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents.
- Antifungal Properties : Similar thiophene derivatives have demonstrated antifungal activity, suggesting that this compound may also possess such properties.
- Anticancer Effects : Preliminary studies indicate that this compound may inhibit specific pathways involved in cancer progression, particularly through the inhibition of key enzymes .
The mechanism of action for this compound likely involves its interaction with biological targets. Molecular docking studies suggest that it can effectively bind to specific enzymes or receptors, potentially inhibiting their activity. This binding affinity is influenced by the unique electronic properties imparted by the fluorine and hydroxyl groups, which enhance its interaction with biological macromolecules .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with similar compounds reveals unique properties that may contribute to its biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-(4-hydroxyphenyl)thiophene-2-carboxylate | Hydroxyl group on para position | Lacks fluorine; potential differences in biological activity |
| Methyl 4-(3-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate | Fluorine at meta position | May exhibit different electronic properties due to fluorine placement |
| Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate | Hydroxyl group without fluorination | Potentially less potent biologically due to lack of fluorine |
| Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate | Fluorine at para position | Similar electronic characteristics but lacks hydroxyl group |
The presence of both a fluorine atom and a hydroxyl group in this compound enhances its potential reactivity and biological activity compared to similar compounds.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that derivatives of thiophene, including this compound, can inhibit Hepatitis B virus replication, indicating potential as antiviral agents.
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit cyclooxygenases (COX), which are key enzymes involved in inflammatory processes. This suggests its potential application as an anti-inflammatory agent .
- Binding Affinity Studies : Molecular docking simulations indicate that this compound has a high binding affinity for specific biological targets, which is crucial for developing effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling to attach the 2-fluoro-4-hydroxyphenyl group to the thiophene ring, followed by esterification. Key steps include:
- Use of palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
- Optimization of temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to enhance regioselectivity .
- Methylation of the carboxylic acid intermediate using trimethylsilyl chloride or diazomethane .
Q. How is the structure and purity of this compound confirmed experimentally?
- Methodological Answer : Characterization involves:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine-induced splitting patterns, hydroxyl proton integration) .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns consistent with fluorine and sulfur .
- Elemental analysis : Validation of C, H, S, and F percentages within ±0.3% of theoretical values .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- LogP calculations : Predict lipophilicity (~2.5) due to the fluorine atom and hydroxyl group .
- pH-dependent solubility : Enhanced water solubility under basic conditions (pH >10) via deprotonation of the hydroxyl group .
- Stability tests : Accelerated degradation studies (40°C/75% RH) to assess hydrolytic stability of the ester moiety .
Advanced Research Questions
Q. How do electronic effects of the 2-fluoro-4-hydroxyphenyl group influence regioselectivity in further functionalization?
- Methodological Answer :
- DFT calculations : Analyze Fukui indices to predict electrophilic substitution sites (e.g., C5 of thiophene) .
- Experimental validation : Compare bromination or sulfonation outcomes under kinetic vs. thermodynamic control .
- Contradiction resolution : Discrepancies in substituent directing effects may arise from solvent polarity; use mixed solvents (e.g., DCM/EtOH) to modulate reactivity .
Q. What strategies mitigate data contradictions in spectral interpretation, particularly for fluorine-containing analogs?
- Methodological Answer :
- Dynamic NMR studies : Resolve fluxional behavior caused by fluorine’s strong anisotropic effects .
- 2D NMR (COSY, NOESY) : Assign overlapping signals in aromatic regions .
- Comparative crystallography : Use X-ray diffraction (e.g., SHELXL ) to validate substituent positions if single crystals are obtainable.
Q. How can this compound serve as a precursor for bioactive derivatives, and what assays validate its therapeutic potential?
- Methodological Answer :
- Derivatization : Introduce sulfonamide or amide groups via chlorosulfonation or aminolysis .
- In vitro assays :
- Kinase inhibition : Screen against HIF-1α or EGFR using fluorescence polarization .
- Antimicrobial activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) .
- Data normalization : Address batch-to-batch variability using internal standards (e.g., IC50 correction with reference inhibitors) .
Q. What computational tools predict its interactions with biological targets, and how are these validated experimentally?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Model binding to hypoxia-inducible factor (HIF) or cyclooxygenase-2 (COX-2) .
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
- SPR spectroscopy : Quantify binding kinetics (ka/kd) for top computational hits .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
